1-(4-Bromo-3-fluorobenzyl)pyrrolidin-2-one
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Overview
Description
1-(4-Bromo-3-fluorobenzyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromine and a fluorine atom attached to a benzyl group, which is further connected to a pyrrolidin-2-one ring
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorobenzyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-fluorobenzyl chloride with pyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorobenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group in the pyrrolidin-2-one ring can yield the corresponding alcohol. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-3-fluorobenzyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
1-(4-Bromo-3-fluorobenzyl)pyrrolidin-2-one can be compared with other similar compounds such as:
1-(4-Bromo-3-chlorobenzyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluoro-3-methylbenzyl)pyrrolidin-2-one: Contains a methyl group instead of bromine.
1-(4-Bromo-3-trifluoromethylbenzyl)pyrrolidin-2-one: Features a trifluoromethyl group instead of a single fluorine atom. These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-3-8(6-10(9)13)7-14-5-1-2-11(14)15/h3-4,6H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIPLPIMYGHAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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